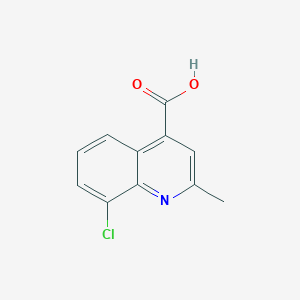
8-Chloro-2-methylquinoline-4-carboxylic acid
Vue d'ensemble
Description
8-Chloro-2-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 52413-67-9 . It has a molecular weight of 221.64 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been reported in the literature. For example, the Doebner–von Miller synthesis is a well-known classical synthesis protocol used for the construction of the principal quinoline scaffold . Another method involves a one-pot three-component reaction from aromatic benzaldehyde, substituted aniline, and pyruvic acid, employing P-Toluenesulfonic acid under microwave irradiation .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.64 . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
Auxiliary-Directed Arylation and Alkylation
The auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives showcase the application in organic synthesis. The method employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate for selective monoarylation and alkylation, indicating the potential for complex molecule synthesis and modification (Shabashov & Daugulis, 2010).
Antibacterial Properties
New 8-nitrofluoroquinolone models were synthesized to investigate their antibacterial properties, highlighting the potential of quinoline derivatives in developing new antibacterial agents. These derivatives exhibited interesting activity against both gram-positive and gram-negative strains, suggesting their utility in addressing antibiotic resistance (Al-Hiari et al., 2007).
Corrosion Inhibition
Two new 8-hydroxyquinoline derivatives were synthesized and demonstrated as efficient corrosion inhibitors for mild steel in hydrochloric acid. Their application in corrosion protection underscores the importance of quinoline derivatives in industrial maintenance and the preservation of metallic structures (Rbaa et al., 2019).
Photolabile Protecting Group
Brominated hydroxyquinoline was explored as a photolabile protecting group with sensitivity to multiphoton excitation. This application is particularly relevant in the development of photoresponsive materials and biological messengers, offering a tool for controlled release in chemical biology (Fedoryak & Dore, 2002).
Photodegradation of Herbicides
The photodegradation of quinolinecarboxylic herbicides was investigated, demonstrating the environmental applications of quinoline derivatives in the degradation of persistent organic pollutants. This research provides insights into the mechanisms of photodegradation and the potential for environmental remediation (Pinna & Pusino, 2012).
Orientations Futures
The future directions in the research and development of quinoline derivatives like 8-Chloro-2-methylquinoline-4-carboxylic acid could involve the development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
Mécanisme D'action
Target of Action
Quinoline, a core structure in this compound, is known to be a vital scaffold for leads in drug discovery and plays a significant role in medicinal chemistry .
Biochemical Pathways
Quinoline and its derivatives have been reported to have versatile applications in the fields of industrial and synthetic organic chemistry , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoline derivatives are known to have potential biological and pharmaceutical activities .
Action Environment
It’s worth noting that the compound should be stored at a temperature between 28 c for optimal stability .
Propriétés
IUPAC Name |
8-chloro-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCIPJVQANAPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405577 | |
| Record name | 8-chloro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52413-67-9 | |
| Record name | 8-chloro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




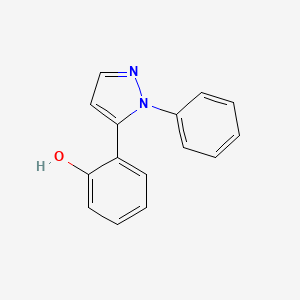


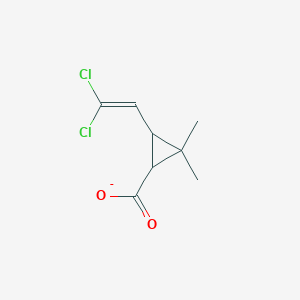


![Naphtho[1,2-D][1,3]oxazole-2-thiol](/img/structure/B1623054.png)
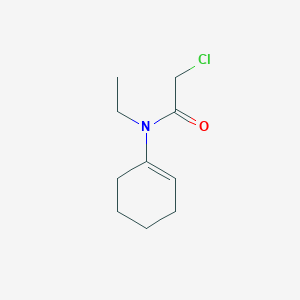

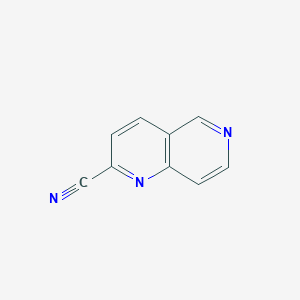
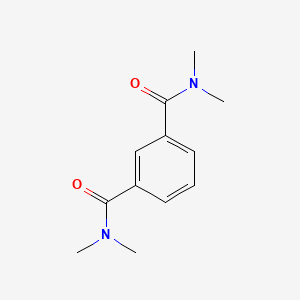

![2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-](/img/structure/B1623068.png)